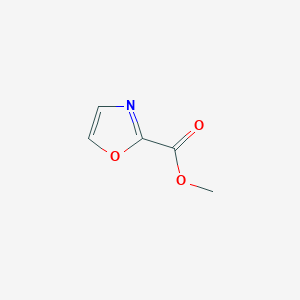
Methyl oxazole-2-carboxylate
Vue d'ensemble
Description
Methyl oxazole-2-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with a carboxylate group at the second position. Oxazoles are known for their diverse biological activities and are integral to various medicinal compounds . The compound’s unique structure makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.
Mécanisme D'action
Target of Action
Methyl oxazole-2-carboxylate is a derivative of the oxazole class of compounds . Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may interact with multiple biochemical pathways.
Result of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties , suggesting that they may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Methyl oxazole-2-carboxylate plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and enhance its biological activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes in gene expression can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of specific enzymes, which can lead to the accumulation or depletion of certain metabolites . The compound can also bind to DNA or RNA, affecting the transcription and translation processes . Additionally, this compound can interact with cell membrane receptors, triggering intracellular signaling cascades that result in physiological changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of monitoring its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, often requiring electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Oxazole-2-carboxylic acid.
Reduction: Methyl oxazole-2-carbinol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: this compound is utilized in the development of agrochemicals and materials science.
Comparaison Avec Des Composés Similaires
Oxazole-4-carboxylate: Similar structure but with the carboxylate group at the fourth position.
Benzoxazole: Contains a fused benzene ring, offering different electronic properties.
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness: Methyl oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its position-specific functional groups make it a versatile intermediate in synthetic chemistry and pharmaceutical development .
Propriétés
IUPAC Name |
methyl 1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQTLDIWHGWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701569 | |
| Record name | Methyl 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31698-88-1 | |
| Record name | Methyl 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


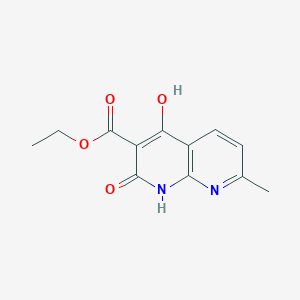

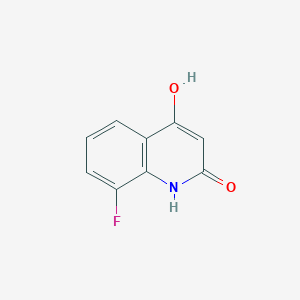
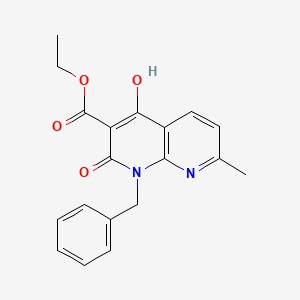
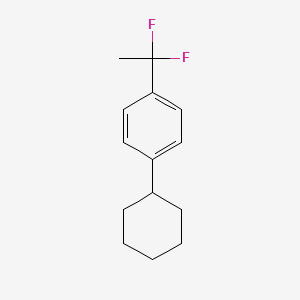



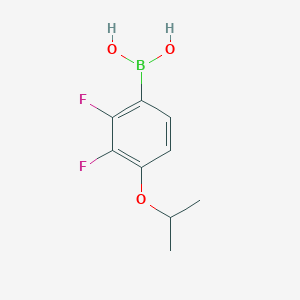
![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)
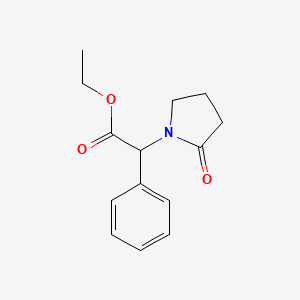
![1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)
